1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
Description
1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a sulfur-containing propanone derivative featuring a pyrrolidinyl moiety substituted with a methylthio group and a phenylthio substituent. The compound’s dual thioether groups (methylthio-pyrrolidinyl and phenylthio) likely confer enhanced lipophilicity and metabolic stability compared to oxygenated analogs, making it a candidate for pharmaceutical or agrochemical applications. Its synthesis could involve thiol addition to a propanone precursor, similar to methods described in and .
Properties
IUPAC Name |
1-(3-methylsulfanylpyrrolidin-1-yl)-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS2/c1-17-13-7-9-15(11-13)14(16)8-10-18-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYQJZSCRJBGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)CCSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Attachment of the Phenylthio Group: The phenylthio group can be attached through similar nucleophilic substitution reactions.
Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone, possibly through aldol condensation or other carbonyl-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group or the sulfur atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one may have applications in:
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidin-1-yl Groups
- 3-(Furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (): This compound replaces the methylthio-pyrrolidinyl and phenylthio groups with a furan ring. Synthesis via Method A20 (COMU20 catalyst, DCM solvent) yields high-purity products .
- (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (): Features an amino group instead of methylthio, enhancing hydrogen-bonding capacity and aqueous solubility (97% purity reported). Such modifications may improve CNS penetration but reduce metabolic stability compared to thioether-containing analogs .
Phenylthio-Containing Propanones
- 1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one (MPP, ) :
Incorporates a methylsulfonyl group and p-tolyl substituent. The sulfone group increases polarity and may enhance binding to charged targets. Synthesized via thiol-chalcone addition (91% yield), suggesting efficient scalability for analogs with similar reactivity . - 3-(Furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one derivatives () :
These compounds exhibit antimicrobial activity, highlighting the role of phenylthio groups in bioactivity. Replacing furan with pyrrolidinyl-methylthio could modulate target specificity .
Thiol-Derived Propanones
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): A thiophene-containing alcohol derivative. The hydroxyl and methylamino groups increase hydrophilicity, contrasting with the ketone and thioether functionalities of the target compound. Such differences may influence pharmacokinetic profiles .
Physicochemical Comparison
*Calculated based on structural formulas.
Biological Activity
1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a methylthio group and a phenylthio group. Its molecular formula is , indicating the presence of nitrogen, sulfur, and carbon atoms which contribute to its unique biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For instance, pyrrolidine derivatives have been shown to exhibit antibacterial properties by inhibiting bacterial cell wall synthesis or disrupting membrane integrity .
Antimicrobial Activity
Studies have demonstrated that compounds with similar thiol and pyrrolidine functionalities exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
Anticancer Properties
Recent investigations into related compounds have highlighted their potential as anticancer agents. For example, certain pyrrolidine derivatives were found to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and activation of pro-apoptotic pathways .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various pyrrolidine derivatives against Pseudomonas aeruginosa. The results indicated that specific substitutions on the pyrrolidine ring significantly enhanced antibacterial activity, suggesting that the methylthio and phenylthio groups may play crucial roles in this effect .
Study 2: Anticancer Activity
In a separate study, compounds structurally related to this compound were tested for their ability to induce apoptosis in A549 lung cancer cells. The results showed that these compounds could effectively trigger apoptotic pathways, leading to significant reductions in cell viability .
Comparative Analysis of Biological Activities
| Activity Type | Compound | Target Organism/Cell Line | Effect |
|---|---|---|---|
| Antibacterial | Pyrrolidine Derivative | Pseudomonas aeruginosa | Inhibition of growth |
| Anticancer | Related Pyrrolidine Compound | A549 (lung cancer) | Induction of apoptosis |
| Cytotoxicity | Novel Chlorpromazine Analogues | Various cancer cell lines | Significant cytotoxic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
